1-(2-Chloro-4-ethoxyphenyl)propan-2-one
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Overview
Description
1-(2-Chloro-4-ethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol It is characterized by the presence of a chloro and ethoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
The synthesis of 1-(2-Chloro-4-ethoxyphenyl)propan-2-one typically involves the reaction of 2-chloro-4-ethoxybenzaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of acetone in the presence of an acid catalyst to facilitate the condensation reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-4-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(2-chloro-4-ethoxyphenyl)propan-2-ol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-4-ethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-ethoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
1-(2-Chloro-4-ethoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Chloro-4-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Chloro-4-ethoxyphenyl)ethanone: Lacks the additional carbon in the propan-2-one moiety.
1-(2-Chloro-4-ethoxyphenyl)butan-2-one: Contains an additional carbon in the alkyl chain.
These comparisons highlight the unique structural features of this compound, which may influence its reactivity and applications.
Properties
Molecular Formula |
C11H13ClO2 |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-(2-chloro-4-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-14-10-5-4-9(6-8(2)13)11(12)7-10/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
DGEPJCYCWHSYRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CC(=O)C)Cl |
Origin of Product |
United States |
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